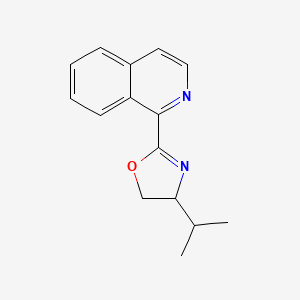

2-Isoquinolin-1-yl-4-propan-2-yl-4,5-dihydro-1,3-oxazole

説明

2-Isoquinolin-1-yl-4-propan-2-yl-4,5-dihydro-1,3-oxazole is a heterocyclic compound featuring a 4,5-dihydro-1,3-oxazole (oxazoline) core substituted with an isoquinolin-1-yl group at position 2 and an isopropyl (propan-2-yl) group at position 2. This compound belongs to the oxazoline class, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom. Oxazolines are widely utilized in asymmetric catalysis, coordination chemistry, and medicinal chemistry due to their chelating properties and structural rigidity .

特性

分子式 |

C15H16N2O |

|---|---|

分子量 |

240.30 g/mol |

IUPAC名 |

2-isoquinolin-1-yl-4-propan-2-yl-4,5-dihydro-1,3-oxazole |

InChI |

InChI=1S/C15H16N2O/c1-10(2)13-9-18-15(17-13)14-12-6-4-3-5-11(12)7-8-16-14/h3-8,10,13H,9H2,1-2H3 |

InChIキー |

OMIXBHKYBIDFKX-UHFFFAOYSA-N |

正規SMILES |

CC(C)C1COC(=N1)C2=NC=CC3=CC=CC=C32 |

製品の起源 |

United States |

準備方法

Conventional Synthetic Methods for Oxazole/Oxazoline Rings

Robinson-Gabriel Synthesis: Cyclodehydration of acylamino ketones under acidic conditions to form 2,5-disubstituted oxazoles. Yields can be improved using polyphosphoric acid as a cyclizing agent.

Van Leusen Oxazole Synthesis: Reaction of tosylmethyl isocyanide (TosMIC) with aldehydes or imines under basic conditions to form 5-substituted oxazoles. This method is versatile and has been adapted for complex heterocyclic systems.

Cycloisomerization Reactions: Propargylic amides undergo silica gel-supported cycloisomerization to form polysubstituted oxazoles under mild conditions.

Erlenmeyer–Plöch Reaction: Condensation of α-haloketones with amides or related nucleophiles to form oxazoles.

Flow Synthesis and Ultrasound-Assisted Methods: Recent advances include flow chemistry for rapid oxazoline synthesis and ultrasound irradiation to enhance reaction rates and yields.

Specific Preparation Methods for 2-Isoquinolin-1-yl-4-propan-2-yl-4,5-dihydro-1,3-oxazole

Key Synthetic Route: Coupling Isoquinoline Derivatives with Oxazoline Precursors

The preparation of the target compound typically involves the formation of the oxazoline ring substituted with an isopropyl group, followed by attachment of the isoquinoline moiety at the 2-position of the oxazoline ring.

Step 1: Synthesis of 4,5-Dihydro-4-isopropyl-1,3-oxazoline Intermediate

This intermediate can be prepared by cyclization of an amino alcohol bearing an isopropyl substituent with an appropriate carbonyl compound (e.g., aldehyde or acid derivative). The cyclization is often promoted by dehydrating agents or under reflux conditions in inert solvents such as toluene or dichloromethane.

Step 2: Introduction of the Isoquinoline Moiety

The isoquinoline group is introduced via nucleophilic substitution or coupling reactions. A common approach involves reacting the oxazoline intermediate with an isoquinoline derivative bearing a suitable leaving group (e.g., halogen) at the 1-position. Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) facilitate the formation of the C-N bond linking the oxazoline and isoquinoline rings.

Step 3: Purification and Resolution

The final product may be isolated as free base or salt forms. Optical resolution can be achieved through fractional crystallization with chiral acids or chromatographic methods using chiral stationary phases to obtain the (4S)-enantiomer.

Reaction Conditions and Solvents

Solvents: Aromatic hydrocarbons (benzene, toluene, xylene), halogenated hydrocarbons (dichloromethane, chloroform), ethers (tetrahydrofuran, dioxane), and polar aprotic solvents (dimethylformamide, dimethyl sulfoxide) are commonly used depending on the step.

Temperature: Reactions are typically conducted between -20 °C and 60 °C, with heating under reflux for several hours to days depending on the step.

Catalysts and Reagents: Condensing agents such as dicyclohexylcarbodiimide (DCC) or polyphosphoric acid for cyclization; palladium catalysts with bases like sodium carbonate or potassium carbonate for coupling steps.

Comparative Table of Preparation Methods for Oxazole Derivatives Relevant to the Target Compound

| Method | Key Features | Advantages | Limitations | Applicability to Target Compound |

|---|---|---|---|---|

| Robinson-Gabriel Synthesis | Acid-catalyzed cyclodehydration | Economical, clean process | Moderate yields (50-60%) | Suitable for 2,5-disubstituted oxazoles |

| Van Leusen Oxazole Synthesis | TosMIC + aldehydes under basic conditions | High yields, versatile substrate scope | Requires TosMIC reagent | Adaptable for 5-substituted oxazoles |

| Cycloisomerization Reaction | Silica gel-supported, mild conditions | High efficiency, mild reaction | Limited substrate scope | Useful for polysubstituted oxazoles |

| Palladium-Catalyzed Coupling | Cross-coupling for C-N bond formation | High selectivity, broad applicability | Requires expensive catalysts | Essential for attaching isoquinoline moiety |

| Flow Chemistry | Continuous flow, rapid mixing | Improved yields, safety | Requires specialized equipment | Can enhance oxazoline synthesis steps |

Research Findings and Optimization Notes

Yield Improvement: Use of polyphosphoric acid and controlled cyclodehydration conditions improves oxazoline ring formation yields.

Stereoselectivity: The chiral center at the oxazoline ring can be controlled by starting from optically active amino alcohols or via chiral resolution techniques.

Green Chemistry Approaches: Recent literature emphasizes environmentally benign solvents, microwave-assisted synthesis, and ultrasound irradiation to reduce reaction times and waste.

Catalyst Efficiency: Palladium-catalyzed cross-coupling reactions under inert atmosphere (argon or nitrogen) with optimized bases enhance coupling efficiency and product purity.

化学反応の分析

Types of Reactions

2-Isoquinolin-1-yl-4-propan-2-yl-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:

Oxidation: The oxazoline ring can be oxidized to an oxazole ring using oxidizing agents like manganese dioxide.

Substitution: Electrophilic substitution reactions can occur on the isoquinoline ring due to the presence of electron-donating groups.

Common Reagents and Conditions

Oxidation: Manganese dioxide is commonly used for the oxidation of oxazolines to oxazoles.

Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.

Major Products Formed

科学的研究の応用

Unfortunately, the search results do not provide specific applications of the compound "2-Isoquinolin-1-yl-4-propan-2-yl-4,5-dihydro-1,3-oxazole" . However, the search results do provide information on the properties, safety, and research on related compounds, which may be relevant .

Chemical Information:

- CAS Numbers The search results list several CAS numbers that may be relevant: 1701405-00-6 , 190579-12-5 and 280755-83-1 .

- Chemical Names and Synonyms Several names for similar compounds are listed, including 1-[(4S)-4,5-Dihydro-4-isopropyl-2-oxazolyl]isoquinoline , (R)-4-Isopropyl-2-(isoquinolin-1-yl)-4,5-dihydrooxazole , and (S)-4-Isopropyl-2-(isoquinolin-1-yl)-4,5-dihydrooxazole .

- Molecular Formula and Weight The molecular formula is C15H16N2O, with a molecular weight of 240.3 .

Safety Information:

- The compound "(R)-4-Isopropyl-2-(isoquinolin-1-yl)-4,5-dihydrooxazole" may be harmful if swallowed and causes skin irritation .

- Hazard statements include H315 (causes skin irritation) and H319 . Precautionary statements include P305 P351 P338 .

Research on Related Compounds:

- 1,3,4-Oxadiazole Derivatives A study reviews the synthesis and pharmacology of compounds containing oxadiazole rings, highlighting their antibacterial and antiparasitic effects . Some compounds showed good anti-inflammatory activity and strong inhibitory activity on COX-1 and COX-2 enzymes .

- Antimicrobial Agents Research has explored 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives as antimicrobial agents .

- Antitumor Activity Some oxadiazole derivatives exhibit antitumor activity against various human tumor cell lines .

Isoquinolines in Drug Discovery:

作用機序

The mechanism of action of 2-Isoquinolin-1-yl-4-propan-2-yl-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. As an H1-antihistamine, it binds to histamine H1 receptors, blocking the action of histamine and thereby reducing allergic symptoms . The compound’s oxazole ring may also interact with other biological pathways, contributing to its overall pharmacological profile .

類似化合物との比較

Comparison with Similar Compounds

To contextualize the properties of 2-isoquinolin-1-yl-4-propan-2-yl-4,5-dihydro-1,3-oxazole, a comparative analysis with structurally related oxazoline derivatives is provided below:

Structural Analogs with Aryl Substituents

- (R)-4-Phenyl-2-[(S)-1,2,3,4-tetrahydro-isoquinolin-3-yl]-4,5-dihydro-1,3-oxazole This compound shares the oxazoline core and isoquinoline-derived substituent but incorporates a phenyl group at position 4 instead of isopropyl. Such derivatives are often explored for chiral ligand applications in catalysis .

- 2-[4-(Trifluoromethyl)pyridin-2-yl]-4-isopropyl-4,5-dihydro-1,3-oxazole Substitution of isoquinoline with a trifluoromethylpyridine group significantly alters electronic properties. This compound’s molecular weight (258.24 g/mol) and steric profile differ from the target compound, impacting its coordination behavior .

Analogs with Alkyl Substituents

4,4-Dimethyl-4,5-dihydro-1,3-oxazole Derivatives

Compounds like 5a (2-[1-(2-bromo-4-nitrophenyl)-1-phenylethyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole) feature a geminal dimethyl group at position 3. This substitution imposes greater conformational rigidity compared to the isopropyl group in the target compound. The dimethyl derivatives exhibit higher melting points (e.g., 114–115°C for 5a ), likely due to reduced steric hindrance and enhanced crystal packing .(S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine

This bidentate ligand contains two isopropyl-substituted oxazoline rings linked via a pyridine backbone. Its molecular weight (301.39 g/mol) and symmetry make it a robust catalyst in asymmetric synthesis. The isopropyl groups here provide steric shielding around the metal center, a property shared with the target compound .

Thiazole-Based Comparators

- 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5)

Though a thiazole derivative, this compound’s fluorophenyl and triazole substituents mirror the aromatic diversity seen in the target compound. Its isostructural crystallinity (triclinic, P 1̄ symmetry) suggests similarities in packing behavior, but the thiazole core lacks the oxazoline’s coordination versatility .

Key Comparative Data

Research Findings and Implications

- Synthetic Routes: The Boyer reaction, involving azidoalcohols and aldehydes, is a viable pathway for 4,5-dihydro-1,3-oxazole synthesis. For example, 5-methyl-2-phenyl-4,5-dihydro-1,3-oxazole was synthesized in 80% yield using benzaldehyde and 1-azido-2-propanol . This method could be adapted for the target compound by substituting appropriate aldehydes.

生物活性

2-Isoquinolin-1-yl-4-propan-2-yl-4,5-dihydro-1,3-oxazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant case studies based on diverse research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Chemical Formula | C15H16N2O |

| Molecular Weight | 240.3 g/mol |

| IUPAC Name | (4S)-2-isoquinolin-1-yl-4-propan-2-yl-4,5-dihydro-1,3-oxazole |

| PubChem CID | 122398598 |

Biological Activity Overview

Research indicates that derivatives of oxazole, including the compound , exhibit various biological activities, such as:

- Antimicrobial Activity : Oxazole derivatives have shown promising antibacterial properties. Studies indicate that compounds similar to this compound can inhibit bacterial growth effectively against both susceptible and multidrug-resistant strains .

- Antiviral Activity : Some isoquinoline derivatives have demonstrated significant inhibitory effects against HIV integrase with IC50 values less than 5.96 μM . The structural similarity of these compounds suggests potential antiviral applications for 2-Isoquinolin-1-yl derivatives.

- Antiparasitic Activity : Research has shown that certain oxazole-based compounds can inhibit the growth of Plasmodium falciparum, indicating potential use in antimalarial therapies .

Case Study 1: Antibacterial Efficacy

A study conducted on various oxazole derivatives highlighted that compounds similar to 2-Isoquinolin-1-yl showed enhanced antibacterial activity against Gram-positive bacteria. Specifically, they were found to be more effective than traditional antibiotics like sparfloxacin against resistant strains .

Case Study 2: Antiviral Potential

In a recent investigation into the synthesis of isoquinoline-based HIV inhibitors, several compounds were identified with low cytotoxicity and significant antiviral activity. The study emphasized the importance of structural modifications that could enhance efficacy while minimizing toxicity .

Case Study 3: Antiparasitic Action

Another study focused on the synthesis of oxazole derivatives and their effects on Plasmodium falciparum. The findings indicated that certain modifications could lead to increased potency against malaria parasites without toxicity to human cells .

Discussion

The biological activities of this compound suggest its potential as a lead compound in drug discovery. Its structural features allow for various modifications that could enhance its pharmacological profiles.

Q & A

Q. What are the recommended synthetic routes for 2-Isoquinolin-1-yl-4-propan-2-yl-4,5-dihydro-1,3-oxazole, and what purity control measures are critical?

The synthesis typically involves multi-step routes, such as cyclocondensation of isoquinoline derivatives with propan-2-yl-substituted precursors. Key steps include:

- Cyclization : Formation of the oxazole ring via acid-catalyzed or thermal cyclization of intermediates like β-hydroxyamides .

- Chiral Control : Use of chiral auxiliaries or enantioselective catalysts to manage stereochemistry, particularly for the propan-2-yl group .

- Purity Validation : HPLC with chiral columns and NMR spectroscopy (e.g., H and C) are essential to confirm enantiomeric purity and structural integrity. Impurities from incomplete cyclization or racemization must be monitored .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., dihydrooxazole ring conformation) and confirms substituent positioning .

- NMR Spectroscopy : H NMR detects proton environments (e.g., isoquinoline aromatic protons at δ 7.5–8.5 ppm; dihydrooxazole protons at δ 4.0–5.0 ppm). C NMR identifies carbonyl carbons (C=O at ~160–170 ppm) .

- FT-IR : Confirms oxazole C=N stretches (~1650 cm) and absence of unreacted precursors (e.g., primary amines) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Skin/Eye Exposure : Immediate washing with soap/water (skin) or saline (eyes) is required due to potential irritancy. Contaminated clothing must be removed .

- Ventilation : Use fume hoods to avoid inhalation of fine particulates, as toxicity data are incomplete .

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity or biological interactions?

- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. For example, the oxazole ring’s electron-deficient nature may favor interactions with biological targets .

- Molecular Docking : Screens against protein databases (e.g., PDB) to identify potential binding pockets, such as kinase active sites, based on isoquinoline’s planar structure .

Advanced Research Questions

Q. How do stereochemical variations (e.g., R vs. S configurations) impact the compound’s physicochemical and biological properties?

- Solubility : The propan-2-yl group’s stereochemistry affects lipophilicity. For instance, (R)-isomers may exhibit higher membrane permeability .

- Biological Activity : Enantiomers can show divergent binding affinities. For example, (S)-configured dihydrooxazoles may inhibit specific cytochrome P450 isoforms due to spatial compatibility .

Q. How should researchers resolve contradictions in structural data (e.g., X-ray vs. NMR results)?

- Case Study : If X-ray data indicates a planar oxazole ring but NMR suggests puckering, dynamic effects (e.g., ring-flipping in solution) must be considered. Variable-temperature NMR or solid-state NMR can reconcile discrepancies .

- Validation : Cross-reference with computational models (e.g., molecular dynamics simulations) to assess conformational flexibility .

Q. What mechanisms underlie the compound’s potential biological activity, and how can they be experimentally validated?

- Hypothesis : The isoquinoline moiety may intercalate DNA or inhibit topoisomerases, while the oxazole ring could act as a hydrogen-bond acceptor.

- Validation Methods :

Q. What alternative catalytic systems (e.g., organometallic vs. organocatalytic) optimize yield in asymmetric synthesis?

- Organometallic Catalysts : Wilkinson’s catalyst (RhCl(PPh)) enables dehydrogenative coupling for oxazole ring formation but may require inert conditions .

- Organocatalysts : Proline derivatives facilitate enantioselective cyclization but may yield lower turnover numbers. Comparative studies are needed to balance efficiency and stereoselectivity .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。